molecular formula C10H14ClNO B1434967 4-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 7167-72-8

4-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B1434967
CAS No.: 7167-72-8
M. Wt: 199.68 g/mol
InChI Key: YCBVEAPGKKFAPH-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-2-yl)phenol hydrochloride plays a crucial role in various biochemical reactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its ability to interact with a wide range of biomolecules, including enzymes and proteins. This interaction is primarily facilitated by the sp3-hybridization of the nitrogen atom, which allows for efficient exploration of the pharmacophore space .

In biochemical reactions, this compound has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and protoporphyrinogen oxidase (PPO). These interactions are characterized by the binding of the pyrrolidine ring to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, the phenol group in this compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is the modulation of cell signaling pathways. For instance, the compound has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By interacting with key proteins in this pathway, this compound can alter gene expression and cellular metabolism.

In addition to its effects on signaling pathways, this compound also impacts cellular metabolism by modulating the activity of metabolic enzymes. This can lead to changes in the levels of various metabolites, thereby affecting overall cellular function. Furthermore, the compound has been reported to exhibit antiproliferative activity against cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the pyrrolidine ring to the active sites of target enzymes. This binding can result in either inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and the nature of the interaction .

In addition to enzyme interactions, this compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby affecting cellular function and metabolism. Furthermore, the phenol group in the compound can form hydrogen bonds with DNA and RNA molecules, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to the compound can lead to cumulative effects on cellular function. For instance, long-term treatment with this compound has been reported to result in sustained inhibition of certain metabolic enzymes, leading to alterations in cellular metabolism and function . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell proliferation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the heme biosynthesis pathway . This inhibition can lead to a decrease in heme production, affecting various cellular processes that depend on heme as a cofactor.

Additionally, this compound can modulate the activity of enzymes involved in the metabolism of amino acids and nucleotides. This can result in changes in the levels of various metabolites, thereby influencing overall metabolic flux and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)phenol hydrochloride typically involves the cyclization of an intermediate compound. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction forms the pyrrolidine ring, which is then further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Pyrrolidin-2-yl)phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple pyrrolidine ring without the phenol group.

    Phenol: Lacks the pyrrolidine ring but retains the hydroxyl group.

    Pyrrolizine: Contains a fused pyrrolidine ring system.

Uniqueness

4-(Pyrrolidin-2-yl)phenol hydrochloride is unique due to the combination of the pyrrolidine ring and the phenol group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVEAPGKKFAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-72-8
Record name Phenol, 4-(2-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7167-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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